2-Bromo-4-cyano-3-fluorophenylacetic acid
Overview
Description
2-Bromo-4-cyano-3-fluorophenylacetic acid is an organic compound with a complex structure that includes bromine, cyano, and fluorine substituents on a phenyl ring
Preparation Methods
The synthesis of 2-Bromo-4-cyano-3-fluorophenylacetic acid can be achieved through several synthetic routes. One common method involves the bromination of 4-cyano-3-fluorophenylacetic acid using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid and may be catalyzed by a Lewis acid like iron(III) bromide. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including temperature control, reaction time, and purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
2-Bromo-4-cyano-3-fluorophenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols or amines, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common reagents used in these reactions include palladium catalysts, boronic acids, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-Bromo-4-cyano-3-fluorophenylacetic acid has several scientific research applications:
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and medicinal chemistry research.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyano-3-fluorophenylacetic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use. For example, a derivative designed as an enzyme inhibitor would bind to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-4-cyano-3-fluorophenylacetic acid include:
2-(4-Bromo-2-fluorophenyl)acetic acid: This compound lacks the cyano group, which may affect its reactivity and applications.
2-(2-Bromo-3-cyano-4-fluorophenyl)acetic acid: This is an isomer with different positioning of the cyano and fluorine groups, potentially leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and suitability for various applications.
Properties
IUPAC Name |
2-(2-bromo-4-cyano-3-fluorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-8-5(3-7(13)14)1-2-6(4-12)9(8)11/h1-2H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGHTEVZPSSBIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)Br)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.